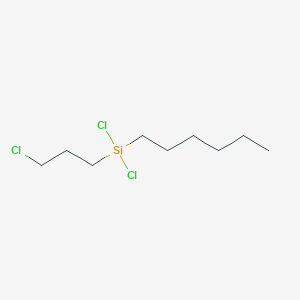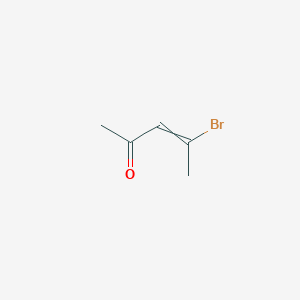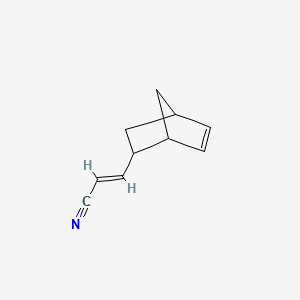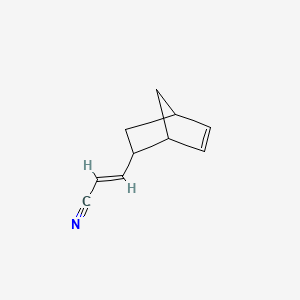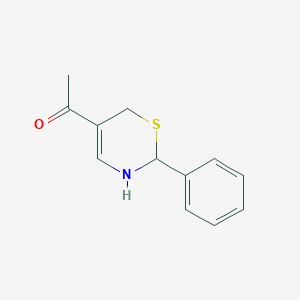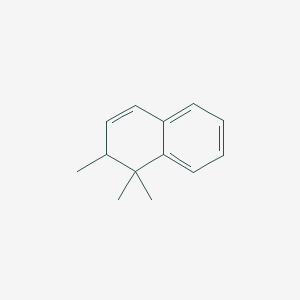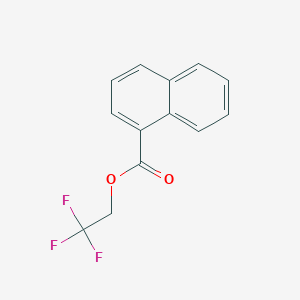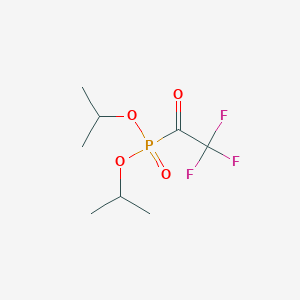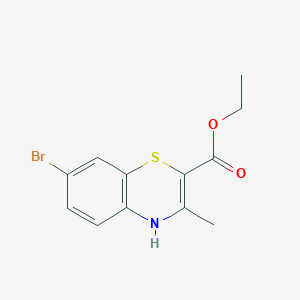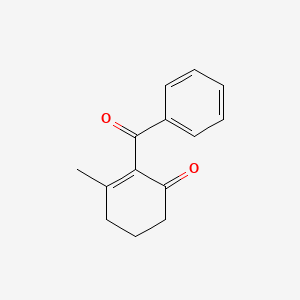
2-Cyclohexen-1-one, 2-benzoyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a benzoyl group at the second position, and a methyl group at the third position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: The compound can be synthesized by oxidizing 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Another method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 2-benzoyl-3-methyl-, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the conjugated double bond of the enone system.
Michael Reactions: The compound can participate in Michael reactions with enolates or silyl enol ethers.
Robinson Annulations: This reaction involves the formation of a six-membered ring by the reaction of a ketone with an α,β-unsaturated ketone.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and enol silanes. The reactions typically occur under mild conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing effects of the ketone and benzoyl groups, which make the β-carbon more electrophilic . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- can be compared with other similar compounds, such as:
2-Cyclohexen-1-one: This compound lacks the benzoyl and methyl groups, making it less reactive in certain nucleophilic addition reactions.
3-Methyl-2-cyclohexen-1-one: This compound has a methyl group at the third position but lacks the benzoyl group, affecting its reactivity and applications.
Cyclohex-2-en-1-one: This compound lacks both the benzoyl and methyl groups, making it a simpler and less versatile intermediate.
The uniqueness of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- lies in its combination of functional groups, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
79482-22-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-benzoyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H14O2/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI-Schlüssel |
ZMAKFNRWPIFJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CCC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
